molecular formula C15H12ClNO2 B12013364 N-(2-benzoyl-5-chlorophenyl)acetamide

N-(2-benzoyl-5-chlorophenyl)acetamide

Cat. No.: B12013364
M. Wt: 273.71 g/mol
InChI Key: ZOOMKNFFJWHKHJ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-5-chlorophenyl)acetamide is an organic compound with the molecular formula C15H12ClNO2 It is characterized by the presence of a benzoyl group attached to a chlorinated phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-5-chlorophenyl)acetamide typically involves the acylation of 2-amino-5-chlorobenzophenone. One common method is the reaction of 2-amino-5-chlorobenzophenone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-5-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-benzoyl-5-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-5-chlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzoyl and acetamide groups can form hydrogen bonds and other interactions with biological targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

N-(2-benzoyl-5-chlorophenyl)acetamide can be compared with other benzoyl-substituted acetamides and chlorinated phenyl compounds. Similar compounds include:

    N-(2-benzoylphenyl)acetamide: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    N-(2-benzoyl-4-chlorophenyl)acetamide: The position of the chlorine atom can influence the compound’s chemical properties and interactions with biological targets.

    N-(2-benzoyl-3-chlorophenyl)acetamide: Another positional isomer with potentially different reactivity and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

N-(2-benzoyl-5-chlorophenyl)acetamide

InChI

InChI=1S/C15H12ClNO2/c1-10(18)17-14-9-12(16)7-8-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)

InChI Key

ZOOMKNFFJWHKHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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